molecular formula C10H11Br2NO B14055187 1-(4-Amino-2-(bromomethyl)phenyl)-2-bromopropan-1-one

1-(4-Amino-2-(bromomethyl)phenyl)-2-bromopropan-1-one

Cat. No.: B14055187
M. Wt: 321.01 g/mol
InChI Key: SOAZDUMAMQFERM-UHFFFAOYSA-N
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Description

1-(4-Amino-2-(bromomethyl)phenyl)-2-bromopropan-1-one is an organic compound with a complex structure, featuring both amino and bromomethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-2-(bromomethyl)phenyl)-2-bromopropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of 4-aminoacetophenone followed by a Friedel-Crafts acylation to introduce the bromopropanone moiety. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product formation .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and acylation processes. The use of continuous flow reactors can enhance the efficiency and yield of the reactions. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-2-(bromomethyl)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromomethyl group can be reduced to a methyl group.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as hydroxyl or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium hydroxide or alkyl halides under basic conditions.

Major Products: The major products formed from these reactions include nitro derivatives, methyl derivatives, and various substituted phenylpropanones .

Scientific Research Applications

1-(4-Amino-2-(bromomethyl)phenyl)-2-bromopropan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-(4-Amino-2-(bromomethyl)phenyl)-2-bromopropan-1-one exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromomethyl group can participate in electrophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

  • 1-(4-Amino-2-chloromethyl)phenyl)-2-chloropropan-1-one
  • 1-(4-Amino-2-fluoromethyl)phenyl)-2-fluoropropan-1-one

Comparison: Compared to its chlorinated and fluorinated analogs, 1-(4-Amino-2-(bromomethyl)phenyl)-2-bromopropan-1-one exhibits unique reactivity due to the larger atomic radius and higher electronegativity of bromine. This results in different reaction kinetics and product distributions, making it a valuable compound for specific synthetic applications .

Properties

Molecular Formula

C10H11Br2NO

Molecular Weight

321.01 g/mol

IUPAC Name

1-[4-amino-2-(bromomethyl)phenyl]-2-bromopropan-1-one

InChI

InChI=1S/C10H11Br2NO/c1-6(12)10(14)9-3-2-8(13)4-7(9)5-11/h2-4,6H,5,13H2,1H3

InChI Key

SOAZDUMAMQFERM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=C(C=C1)N)CBr)Br

Origin of Product

United States

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